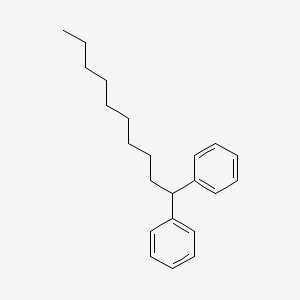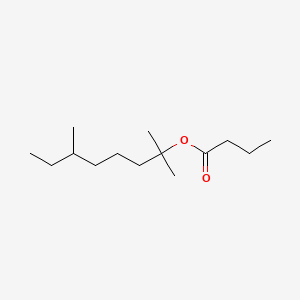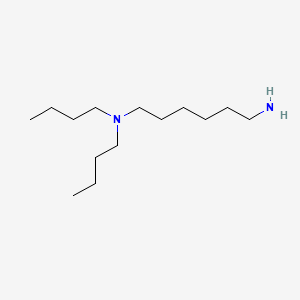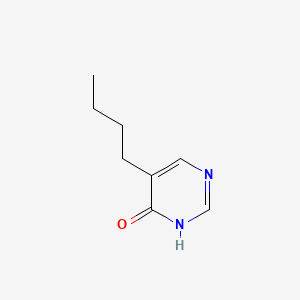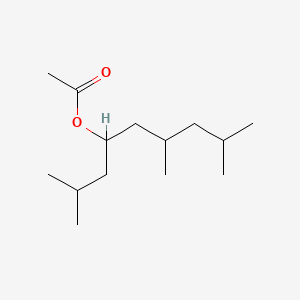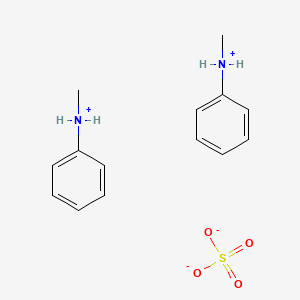
3-(O-5''-(thymidine)2'-succinyloxyethylthio)rifamycin S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S is a complex organic compound with the molecular formula C53H65N3O20S and a molecular weight of 1096.1563 . This compound is a derivative of rifamycin S, which is a member of the rifamycin family of antibiotics. Rifamycins are known for their potent antibacterial properties, particularly against Gram-positive bacteria such as Mycobacterium tuberculosis and drug-resistant Staphylococcus aureus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S typically involves the modification of rifamycin S. One common method includes the reaction of rifamycin S with thymidine derivatives under specific conditions. For instance, rifamycin S can be reacted with thymidine-2’-succinate in the presence of a coupling agent to form the desired compound .
Industrial Production Methods
Industrial production of rifamycin S, the precursor to 3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S, often involves the fermentation of Streptomyces mediterranei followed by extraction and purification processes. The crude rifamycin S is then subjected to further chemical modifications to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rifamycin core.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of rifamycin derivatives with altered antibacterial properties .
Applications De Recherche Scientifique
3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other rifamycin derivatives.
Biology: Studied for its interactions with bacterial RNA polymerase.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: Utilized in the production of antibiotics and other pharmaceutical compounds
Mécanisme D'action
The mechanism of action of 3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S involves the inhibition of bacterial RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of RNA polymerase, which is crucial for the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: Another rifamycin derivative used to treat tuberculosis and leprosy.
Rifabutin: Used for treating Mycobacterium avium complex infections.
Rifaximin: Used for treating traveler’s diarrhea and irritable bowel syndrome.
Uniqueness
3-(O-5’‘-(thymidine)2’-succinyloxyethylthio)rifamycin S is unique due to its thymidine moiety, which enhances its binding affinity to bacterial RNA polymerase. This modification potentially increases its antibacterial efficacy compared to other rifamycin derivatives .
Propriétés
Numéro CAS |
191152-94-0 |
|---|---|
Formule moléculaire |
C53H65N3O20S |
Poids moléculaire |
1096.2 g/mol |
Nom IUPAC |
1-O-[2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-26-yl]sulfanyl]ethyl] 4-O-[[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] butanedioate |
InChI |
InChI=1S/C53H65N3O20S/c1-23-12-11-13-24(2)50(67)54-40-44(64)38-37(45(65)48(40)77-19-18-71-35(59)14-15-36(60)72-22-33-31(58)20-34(75-33)56-21-25(3)51(68)55-52(56)69)39-47(29(7)43(38)63)76-53(9,49(39)66)73-17-16-32(70-10)26(4)46(74-30(8)57)28(6)42(62)27(5)41(23)61/h11-13,16-17,21,23,26-28,31-34,41-42,46,58,61-63H,14-15,18-20,22H2,1-10H3,(H,54,67)(H,55,68,69)/b12-11+,17-16+,24-13-/t23-,26+,27+,28+,31?,32-,33+,34+,41-,42+,46+,53-/m0/s1 |
Clé InChI |
PTKCNQZTWYOMIC-CEIIIIIZSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OC[C@@H]5C(C[C@@H](O5)N6C=C(C(=O)NC6=O)C)O)/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCC(=O)OCC5C(CC(O5)N6C=C(C(=O)NC6=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




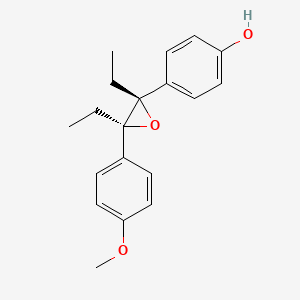
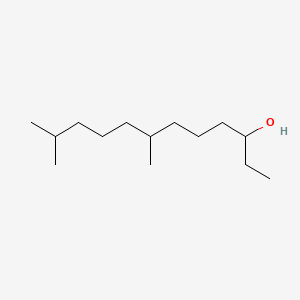
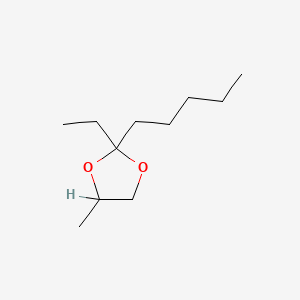
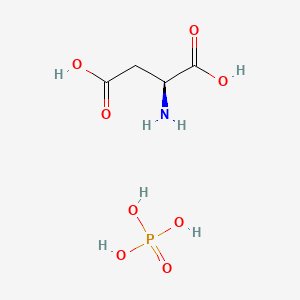
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
